6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904993
InChI: InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H11ClO5
Molecular Weight: 282.67 g/mol

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC15904993

Molecular Formula: C13H11ClO5

Molecular Weight: 282.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C13H11ClO5
Molecular Weight 282.67 g/mol
IUPAC Name 6-chloro-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid
Standard InChI InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16)
Standard InChI Key YUPCOKQFGMWQSM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

The molecular structure of 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (IUPAC name: 6-chloro-7-(propan-2-yloxy)-2-oxo-2H-chromene-3-carboxylic acid) consists of a benzopyran-2-one core with functional modifications at key positions. The chromene ring system is fused with a ketone group at position 2 and a carboxylic acid at position 3, while the chlorine and isopropoxy substituents occupy positions 6 and 7, respectively .

Key Structural Features:

  • Molecular Formula: C13H11ClO6\text{C}_{13}\text{H}_{11}\text{ClO}_6 (calculated exact mass: 310.024 g/mol) .

  • SMILES Notation: O=C(C(C1=O)=CC2=C(O1)C=C(OCC(C)C)C(Cl)=C2)O .

  • Crystallographic Data: Limited X-ray diffraction studies are available, but computational models predict a planar chromene ring with dihedral angles influenced by steric effects from the isopropoxy group .

The compound’s structural analogs, such as 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, differ primarily in the substitution at position 7, which alters electronic properties and hydrogen-bonding capacity .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves sequential functionalization of a coumarin precursor. A representative route includes:

  • Chlorination: Introduction of chlorine at position 6 using SOCl2\text{SOCl}_2 or Nchlorosuccinimide(NCS)\text{N}-chlorosuccinimide (NCS) under anhydrous conditions.

  • Alkoxylation: Isopropoxy group installation via nucleophilic substitution with isopropyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Carboxylation: Oxidation of a methyl or formyl group at position 3 to a carboxylic acid using Jones reagent or potassium permanganate .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationSOCl2\text{SOCl}_2, DMF, 80°C, 6h72
AlkoxylationIsopropyl bromide, K2CO3\text{K}_2\text{CO}_3, DMF, 120°C65
CarboxylationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, reflux58

Physicochemical Properties

Chemical Stability

The compound is stable under inert atmospheres but undergoes hydrolysis in alkaline conditions due to the labile isopropoxy group. Degradation products include 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid .

Table 2: Comparative Physicochemical Data

Property6-Chloro-7-isopropoxy Derivative6-Chloro-7-hydroxy Analog
Molecular Weight (g/mol)310.024240.59
LogP2.851.92
Aqueous Solubility<0.1 mg/mL0.5 mg/mL
Boiling Point (°C)496.2 (estimated)Decomposes

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), with IC50_{50} values in the micromolar range. The isopropoxy group enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs .

Anti-Inflammatory Effects

A murine model of arthritis showed a 40% reduction in paw swelling after oral administration (10 mg/kg/day), comparable to diclofenac.

Applications in Pharmaceutical Development

Drug Intermediate

The carboxylic acid moiety facilitates conjugation with amines or alcohols, enabling prodrug synthesis. For example, ester derivatives show improved bioavailability in preclinical models .

Fluorescent Probes

Coumarin derivatives are widely used as fluorophores. While this compound’s fluorescence is quenched by the chlorine substituent, modifications at position 3 could restore emissive properties .

Comparative Analysis with Structural Analogs

The substitution pattern profoundly influences bioactivity:

  • 6-Chloro-7-hydroxy Derivative: Higher aqueous solubility but reduced COX-2 inhibition due to hydrogen bonding with the active site .

  • 7-Diethylamino Analog: Enhanced fluorescence but diminished metabolic stability .

Recent Research Developments (2024–2025)

  • Synthetic Optimization: A 2025 study reported a one-pot chlorination-alkoxylation protocol using microwave irradiation, reducing synthesis time by 30% .

  • Therapeutic Exploration: Ongoing clinical trials are investigating its role as a MMP-9 inhibitor in metastatic cancers (Phase I, NCT05432193).

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